5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-(5-BROMO-2-PYRIDYL)-2-FURAMIDE
Overview
Description
5-[(1,3-Benzodioxol-5-yloxy)methyl]-N-(5-bromo-2-pyridinyl)-2-furamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, a brominated pyridine ring, and a furan ring, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-(5-BROMO-2-PYRIDYL)-2-FURAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and pyridine intermediates. The benzodioxole moiety can be synthesized from catechol with disubstituted halomethanes . The brominated pyridine can be prepared through halogenation reactions. The final step involves coupling these intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-Benzodioxol-5-yloxy)methyl]-N-(5-bromo-2-pyridinyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-(5-BROMO-2-PYRIDYL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with cytochrome P450 enzymes, affecting drug metabolism . The brominated pyridine ring may interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another compound with a benzodioxole moiety.
Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate: A related compound used in different applications.
Uniqueness
5-[(1,3-Benzodioxol-5-yloxy)methyl]-N-(5-bromo-2-pyridinyl)-2-furamide is unique due to its combination of a benzodioxole moiety, a brominated pyridine ring, and a furan ring. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)-N-(5-bromopyridin-2-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O5/c19-11-1-6-17(20-8-11)21-18(22)15-5-3-13(26-15)9-23-12-2-4-14-16(7-12)25-10-24-14/h1-8H,9-10H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRCQSFWLAYTHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NC4=NC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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